molecular formula C22H23ClN2O2S B12768952 (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline CAS No. 129134-95-8

(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline

Cat. No.: B12768952
CAS No.: 129134-95-8
M. Wt: 414.9 g/mol
InChI Key: NTPWDWFGYUNUGP-ZEMWXQFSSA-N
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Description

(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline is a synthetic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse pharmacological activities, including their use in treating migraines, Parkinson’s disease, and as vasoconstrictors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline typically involves multiple steps, starting from a basic ergoline structure

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors, followed by purification processes like crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering its pharmacological properties.

    Reduction: Reduction reactions might be used to modify specific functional groups within the molecule.

    Substitution: Various substitution reactions can introduce different functional groups, enhancing or modifying its activity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline can be used as a precursor for synthesizing other complex molecules or as a reagent in various organic reactions.

Biology

Biologically, ergoline derivatives are studied for their interactions with neurotransmitter receptors, making them valuable in neuropharmacology research.

Medicine

Medically, compounds like this compound are investigated for their potential therapeutic effects, including anti-migraine and anti-Parkinsonian properties.

Industry

Industrially, these compounds might be used in the development of pharmaceuticals or as intermediates in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action for (8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline likely involves interaction with serotonin and dopamine receptors, similar to other ergoline derivatives. These interactions can modulate neurotransmitter release and receptor activity, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Ergotamine: Used in the treatment of migraines.

    Bromocriptine: Used in the treatment of Parkinson’s disease and hyperprolactinemia.

    Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.

Uniqueness

(8beta)-1-((4-Chlorophenyl)sulfonyl)-6,8-dimethylergoline is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other ergoline derivatives.

Properties

CAS No.

129134-95-8

Molecular Formula

C22H23ClN2O2S

Molecular Weight

414.9 g/mol

IUPAC Name

(6aR,9R)-4-(4-chlorophenyl)sulfonyl-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline

InChI

InChI=1S/C22H23ClN2O2S/c1-14-10-19-18-4-3-5-20-22(18)15(11-21(19)24(2)12-14)13-25(20)28(26,27)17-8-6-16(23)7-9-17/h3-9,13-14,19,21H,10-12H2,1-2H3/t14-,19?,21-/m1/s1

InChI Key

NTPWDWFGYUNUGP-ZEMWXQFSSA-N

Isomeric SMILES

C[C@@H]1CC2[C@@H](CC3=CN(C4=CC=CC2=C34)S(=O)(=O)C5=CC=C(C=C5)Cl)N(C1)C

Canonical SMILES

CC1CC2C(CC3=CN(C4=CC=CC2=C34)S(=O)(=O)C5=CC=C(C=C5)Cl)N(C1)C

Origin of Product

United States

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